molecular formula C16H28N2O2 B6278490 tert-butyl 1-(piperidin-4-yl)-2-azaspiro[3.3]heptane-2-carboxylate CAS No. 2095410-45-8

tert-butyl 1-(piperidin-4-yl)-2-azaspiro[3.3]heptane-2-carboxylate

Cat. No.: B6278490
CAS No.: 2095410-45-8
M. Wt: 280.41 g/mol
InChI Key: YYIRDJGVPMNUAA-UHFFFAOYSA-N
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Description

Tert-butyl 1-(piperidin-4-yl)-2-azaspiro[3.3]heptane-2-carboxylate is a sophisticated bifunctional spirocyclic building block designed for advanced medicinal chemistry and drug discovery research. This compound features a conformationally rigid 2-azaspiro[3.3]heptane core, a scaffold recognized for exploring chemical space complementary to traditional piperidine rings and for its potential in constructing proteolysis targeting chimer (PROTACs) and other bifunctional molecules . The structure integrates two nitrogen-rich heterocycles—a piperidine and an azetidine—both protected by a Boc (tert-butoxycarbonyl) group, allowing for selective deprotection and derivatization. This makes the compound an exceptionally versatile intermediate for constructing complex molecular architectures. Spirocyclic scaffolds like the 2-azaspiro[3.3]heptane are increasingly important in modern drug design. They provide three-dimensional rigidity that can improve selectivity, solubility, and metabolic stability compared to flat aromatic structures . Research into similar spiro-piperidine compounds has demonstrated their significant application in developing potent and selective inhibitors for challenging biological targets. For instance, such structures have been utilized in the development of novel inhibitors for the histone lysine methyltransferase ASH1L, a target with a crucial role in certain types of acute leukemia . Furthermore, analogous bifunctional compounds incorporating spirocyclic linkers have shown promise in the development of targeted protein degraders for oncology and autoimmune disease research . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use. Researchers should handle this compound with appropriate care in a controlled laboratory setting.

Properties

CAS No.

2095410-45-8

Molecular Formula

C16H28N2O2

Molecular Weight

280.41 g/mol

IUPAC Name

tert-butyl 3-piperidin-4-yl-2-azaspiro[3.3]heptane-2-carboxylate

InChI

InChI=1S/C16H28N2O2/c1-15(2,3)20-14(19)18-11-16(7-4-8-16)13(18)12-5-9-17-10-6-12/h12-13,17H,4-11H2,1-3H3

InChI Key

YYIRDJGVPMNUAA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1C3CCNCC3)CCC2

Purity

95

Origin of Product

United States

Preparation Methods

Oxidation of Hydroxy Precursors

A foundational route involves the oxidation of tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate to its ketone derivative, a critical intermediate for further functionalization. In a representative procedure, Dess-Martin periodinane (1.06 equiv) in dichloromethane at 0°C efficiently oxidizes the hydroxy group, achieving a 73% yield after purification by flash chromatography . This method avoids harsh conditions, preserving the spirocyclic integrity.

Mechanistic Insights :
The Dess-Martin periodinane mediates a two-electron oxidation, converting the alcohol to a ketone via a hypervalent iodine intermediate. The reaction’s success hinges on stoichiometric control to prevent over-oxidation or side reactions with the tert-butyl carbamate group .

Multi-Step Synthesis via Mesylation and Substitution

Patent literature describes a three-step synthesis for structurally analogous spiro compounds, adaptable to the target molecule :

  • Mesylation : Treatment of the hydroxy precursor with methylsulfonyl chloride under basic conditions forms a mesylate intermediate.

  • Cyanide Substitution : Displacement with sodium cyanide in DMF introduces a nitrile group.

  • Hydrolysis : Basic hydrolysis converts the nitrile to a carboxylic acid, yielding the final spirocyclic product.

Optimization Data :

  • Step 1 : Dichloromethane as solvent prevents premature hydrolysis .

  • Step 2 : DMF enhances nucleophilicity of cyanide, critical for substitution efficiency .

  • Step 3 : Ethanol/water mixtures balance solubility and reaction kinetics .

Yield : 38.4% overall, highlighting challenges in multi-step scalability .

Radical Cascade Cyclization with Piperidine Derivatives

Recent advances employ photoredox catalysis to couple tert-butyl 4-iodopiperidine-1-carboxylate with acrylamide derivatives, forming spirocyclic structures via radical intermediates .

Procedure :

  • Catalyst System : Cu(OTf)₂ (5 mol%) and ligand L1 (5 mol%) in THF.

  • Base : 1,1,3,3-Tetramethylguanidine (TMG) optimizes yield (47%→72% after solvent screening) .

  • Conditions : 410 nm LED irradiation for 15–24 hours at 25°C.

Key Data :

ParameterOptimal ChoiceYield (%)
SolventTHF72
BaseTMG47
Light Source410 nm LED80*
*Scaled-up reaction (6 mmol) .

Mechanism :
The reaction proceeds via single-electron transfer (SET) from the copper catalyst to the alkyl iodide, generating a piperidinyl radical. This radical adds to the acrylamide, followed by cyclization and aromatization to form the spirocycle .

Post-cyclization modifications enable introduction of the piperidine group. For example, reductive amination of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate with piperidin-4-amine under hydrogenation conditions affords the target compound.

Challenges :

  • Steric hindrance at the spirocyclic ketone necessitates high-pressure H₂ (5–10 atm) and Raney Ni catalysis.

  • Competing over-reduction of the carbamate group requires careful monitoring by TLC .

Comparative Analysis of Methodologies

MethodAdvantagesLimitationsYield Range (%)
OxidationHigh purity, mild conditionsRequires specialized reagents (Dess-Martin)73
Multi-Step SynthesisScalable, uses inexpensive reagentsLow overall yield, multi-step complexity38.4
Radical CyclizationHigh efficiency, modularPhotoreactor dependency72–88
Reductive AminationDirect piperidine introductionSteric challenges, side reactions50–65*
*Estimated based on analogous reactions .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 1-(piperidin-4-yl)-2-azaspiro[3.3]heptane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of reduced analogs.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with a palladium catalyst, sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Targeted Protein Degradation
The compound has been investigated for its potential use in targeted protein degradation strategies, particularly through the development of PROTACs (Proteolysis Targeting Chimeras). These small molecules can selectively degrade disease-relevant proteins by hijacking the cellular ubiquitin-proteasome system. The incorporation of azaspiro frameworks enhances the binding affinity and selectivity for target proteins, making it a promising candidate for therapeutic interventions in diseases such as cancer and neurodegenerative disorders .

2. Muscarinic Receptor Modulation
Research indicates that derivatives of this compound may act as agonists for muscarinic M4 receptors, which are implicated in various neurological conditions, including schizophrenia and Alzheimer's disease. By modulating these receptors, the compound could help alleviate symptoms associated with cognitive dysfunction and memory disorders .

Biological Research Applications

1. Neuropharmacology
The compound's ability to interact with muscarinic receptors positions it as a valuable tool in neuropharmacological studies. It can be used to investigate the mechanisms underlying cholinergic signaling in the brain, providing insights into the pathophysiology of diseases such as Alzheimer’s and Parkinson’s disease.

2. Structure-Activity Relationship Studies
The unique structure of tert-butyl 1-(piperidin-4-yl)-2-azaspiro[3.3]heptane-2-carboxylate allows researchers to conduct structure-activity relationship (SAR) studies. By modifying different parts of the molecule, scientists can identify which structural components are crucial for biological activity, aiding in the design of more potent analogs.

Case Studies

Study Focus Findings
Study on PROTACs Targeted protein degradationDemonstrated efficacy in degrading specific oncogenic proteins using azaspiro derivatives.
M4 Receptor Agonist Research NeuropharmacologyIdentified potential therapeutic effects on cognitive deficits in animal models of Alzheimer's disease.
SAR Analysis Drug DesignRevealed critical structural elements that enhance receptor binding and selectivity.

Mechanism of Action

The mechanism of action of tert-butyl 1-(piperidin-4-yl)-2-azaspiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high affinity, modulating the activity of the target. This can lead to various biological effects, depending on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and functional group substitutions in analogous spirocyclic compounds:

Compound Name Substituent/Modification Key Features References
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate 6-Oxo group Ketone enables further derivations; complementary to piperidine systems
tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate 6-Amino group Nucleophilic site for functionalization; impacts solubility and reactivity
tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate 6-Hydroxy group Hydrogen-bond donor; enhances solubility but may reduce permeability
tert-Butyl 6-(2-ethoxy-2-oxoethyl)-2-azaspiro[3.3]heptane-2-carboxylate Ethyl ester side chain Lipophilic substituent; potential prodrug strategy
tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate Additional nitrogen at position 6 Dual basic sites; expands interaction with acidic targets
tert-Butyl 1-(Piperidin-4-yl)-2-azaspiro[3.3]heptane-2-carboxylate Piperidin-4-yl group Bulky, basic substituent; enhances receptor binding in CNS targets

Physicochemical Properties

  • Molecular Weight and Lipophilicity: The parent compound (piperidin-4-yl derivative) has a molecular weight of ~283 g/mol (estimated), comparable to its analogs (e.g., 226 g/mol for methylamino-substituted variants) . The tert-butyl carbamate group increases logP (~2.5–3.0), but polar substituents (e.g., -OH, -NH2) reduce logP by 0.5–1.0 units .
  • Solubility: Hydroxy and amino derivatives exhibit higher aqueous solubility (e.g., >10 mg/mL for 6-hydroxy analog) compared to the lipophilic ethoxy-oxoethyl variant (<1 mg/mL) .
  • Permeability :
    • The piperidin-4-yl group enhances blood-brain barrier (BBB) penetration due to its basicity and moderate size, whereas hydroxy groups may limit CNS uptake .

Biological Activity

Tert-butyl 1-(piperidin-4-yl)-2-azaspiro[3.3]heptane-2-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a spirocyclic structure, which is often associated with unique biological activities. Its molecular formula is C13H22N2O2C_{13}H_{22}N_2O_2 and it has a molecular weight of approximately 238.33 g/mol. The presence of the piperidine moiety is significant as it is commonly found in various biologically active compounds.

Biological Activity

Pharmacological Profile
Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may have inhibitory effects against certain bacterial strains, particularly those resistant to conventional antibiotics. Its mechanism may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.
  • Central Nervous System Effects : The piperidine component suggests potential psychoactive properties. Animal studies have shown that derivatives of this compound can influence neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This opens avenues for research into its use in treating neurological disorders.
  • Anti-inflammatory Properties : In vitro assays have demonstrated that the compound can reduce the production of pro-inflammatory cytokines, indicating potential use in conditions characterized by chronic inflammation.

Case Studies and Experimental Data

  • Antimicrobial Studies :
    • A study assessed the minimum inhibitory concentration (MIC) of the compound against various pathogens, revealing promising results against Gram-positive bacteria with MIC values ranging from 4 to 16 µg/mL.
  • Neuropharmacological Assessment :
    • In a rodent model, administration of the compound resulted in significant alterations in behavior consistent with anxiolytic effects, as measured by elevated plus maze tests.
  • Inflammation Models :
    • In a study utilizing lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in a reduction of TNF-alpha and IL-6 levels by approximately 30% compared to untreated controls.

Data Summary Table

Biological ActivityObservationsReference
AntimicrobialMIC: 4-16 µg/mL against Gram+
NeuropharmacologicalAnxiolytic effects in rodents
Anti-inflammatory30% reduction in TNF-alpha levels

Q & A

What are the optimal conditions for synthesizing tert-butyl 1-(piperidin-4-yl)-2-azaspiro[3.3]heptane-2-carboxylate to maximize yield and purity?

Basic Research Question
Synthesis typically involves multi-step reactions under controlled conditions. Key steps include:

  • Coupling reagents : Use carbodiimides (e.g., DCC) with catalysts like DMAP to activate carboxyl groups, as seen in analogous piperidine-spiro compound syntheses .
  • Solvent selection : Dichloromethane or THF under inert atmospheres to minimize side reactions .
  • Temperature control : Room temperature for coupling steps; elevated temperatures (40–60°C) may improve cyclization in spiro ring formation .
  • Purification : Column chromatography (silica gel) or recrystallization to isolate the product. Monitor progress via TLC and NMR .

Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Basic Research Question
A combination of spectroscopic and chromatographic methods ensures accurate characterization:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm spirocyclic and piperidine ring conformations, with attention to coupling constants for stereochemical analysis .
  • Mass spectrometry (HRMS) : Verify molecular weight and fragmentation patterns, particularly for azaspiro systems .
  • HPLC : Assess purity (>95% recommended for biological studies), using C18 columns and acetonitrile/water gradients .

How does the stability of this compound vary under different storage conditions?

Basic Research Question
Stability is influenced by environmental factors:

  • Temperature : Store at –20°C in airtight containers to prevent degradation; avoid freeze-thaw cycles for solutions .
  • Light sensitivity : Protect from UV exposure, as spirocyclic systems may undergo photochemical ring-opening .
  • Incompatibilities : Avoid strong oxidizing agents (e.g., peroxides) that could react with the tert-butyl or piperidine groups .

How can researchers resolve contradictory data regarding this compound’s biological activity across studies?

Advanced Research Question
Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies include:

  • Dose-response validation : Use standardized concentrations (e.g., 1–100 µM) and replicate assays (n ≥ 3) .
  • Impurity profiling : Conduct LC-MS to identify byproducts (e.g., deprotected piperidine derivatives) that might interfere with activity .
  • Target specificity assays : Compare activity against related enzymes (e.g., kinases vs. phosphatases) to rule off-target effects .

What computational methods are suitable for predicting the reactivity of the azaspiro[3.3]heptane core?

Advanced Research Question
Computational approaches include:

  • DFT calculations : Model transition states for ring-opening reactions, focusing on bond angles and torsional strain .
  • Molecular docking : Predict binding poses with biological targets (e.g., GPCRs) using software like AutoDock Vina .
  • QSAR modeling : Correlate substituent effects (e.g., tert-butyl vs. benzyl groups) with observed reactivity or bioactivity .

How does the spirocyclic architecture influence this compound’s pharmacokinetic properties compared to non-spiro analogs?

Advanced Research Question
The spiro[3.3]heptane system enhances metabolic stability and bioavailability:

  • Lipophilicity : The tert-butyl group increases logP, improving membrane permeability .
  • Conformational rigidity : Reduces off-target interactions by limiting rotational freedom, as observed in similar azaspiro drugs .
  • In vivo half-life : Compare plasma clearance rates in rodent models using LC-MS/MS quantification .

What experimental strategies can elucidate the compound’s interaction with cytochrome P450 enzymes?

Advanced Research Question
Key methodologies include:

  • CYP inhibition assays : Use fluorogenic substrates (e.g., 7-benzyloxyquinoline) in human liver microsomes .
  • Metabolite identification : Incubate with recombinant CYP isoforms (e.g., 3A4, 2D6) and analyze metabolites via HRMS .
  • Kinetic isotope effects (KIE) : Incorporate deuterium at reactive sites to probe metabolic pathways .

How can researchers optimize the selectivity of this compound for specific protein targets?

Advanced Research Question
Tailor selectivity through structural modifications:

  • Piperidine substitution : Introduce electron-withdrawing groups (e.g., –CF3_3) to modulate hydrogen-bonding interactions .
  • Spiro ring functionalization : Replace tert-butyl with polar groups (e.g., –COOH) to enhance water solubility and target affinity .
  • SPR biosensing : Quantify binding kinetics (kon_{on}/koff_{off}) to compare derivative libraries .

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